1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a cyclopentyl group, a pyrazole ring, and a urea moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Alkylation: The pyrazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Urea Formation: The final step involves the reaction of the alkylated pyrazole with cyclopentyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiourea: Similar structure with a thiourea moiety instead of urea.
1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate: Contains a carbamate group instead of urea.
Uniqueness
1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-Cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a compound that belongs to the class of pyrazolyl-ureas, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings regarding its biological effects.
1. Anti-inflammatory Activity
Research indicates that compounds in the pyrazolyl-urea class exhibit significant anti-inflammatory properties. For instance, studies have shown that related pyrazolyl derivatives inhibit pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines. In particular:
- Mechanism : The compound inhibits the p38 MAPK pathway, which plays a crucial role in inflammatory responses.
- IC50 Values : Related compounds have demonstrated IC50 values in the nanomolar range (e.g., 13 nM for p38 inhibition) .
2. Anticancer Activity
Pyrazolyl-ureas have also been evaluated for their anticancer potential:
Compound | Target | IC50 (nM) | Reference |
---|---|---|---|
1-Cyclopentyl derivative | p38 MAPK | 53 | |
5-Pyrazolyl-Urea | TNFα production | 18 |
These compounds exhibit selective inhibition against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
3. Antimicrobial Activity
The antimicrobial properties of pyrazolyl derivatives have been explored against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 250 µg/mL | |
Escherichia coli | 250 µg/mL |
These studies suggest moderate antibacterial and antifungal activities.
Case Studies
Several case studies illustrate the biological effects of similar pyrazolyl compounds:
- Study on Inflammatory Models : A study assessed a related pyrazolyl compound's effect on LPS-stimulated macrophages, revealing a significant reduction in IL-6 levels, indicating effective anti-inflammatory action.
- Cancer Cell Line Studies : Another investigation focused on human chondrosarcoma cells treated with a pyrazolyl derivative, demonstrating reduced viability and increased apoptosis rates compared to controls.
Structure–Activity Relationship (SAR)
Understanding the SAR of pyrazolyl ureas is crucial for optimizing their biological activity:
- Substituents : Variations in substituents on the pyrazole ring significantly influence potency against specific targets.
- Linkers : The nature of linkers connecting the urea moiety to the pyrazole impacts bioavailability and efficacy.
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-14-18(16-8-4-3-5-9-16)15(2)23(22-14)13-12-20-19(24)21-17-10-6-7-11-17/h3-5,8-9,17H,6-7,10-13H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZJUAFVRROXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2CCCC2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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